molecular formula C25H21ClN4O3S B10890265 2-{(2E)-2-[(2E)-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{(2E)-2-[(2E)-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B10890265
M. Wt: 493.0 g/mol
InChI Key: DPCDMPOIRJKEBU-JFLMPSFJSA-N
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Description

The compound 2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazole ring, a hydrazone linkage, and a phenylacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the thiazole-hydrazone intermediate with a phenylacetamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of hydrazine derivatives.

    Substituted Derivatives: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

2-{2-[(E)-2-((E)-1-{4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other thiazole derivatives, hydrazones, and phenylacetamides.

    Uniqueness: The presence of the 3-chlorobenzyl group and the specific arrangement of functional groups in this compound may confer unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C25H21ClN4O3S

Molecular Weight

493.0 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C25H21ClN4O3S/c26-19-6-4-5-18(13-19)16-33-21-11-9-17(10-12-21)15-27-30-25-29-24(32)22(34-25)14-23(31)28-20-7-2-1-3-8-20/h1-13,15,22H,14,16H2,(H,28,31)(H,29,30,32)/b27-15+

InChI Key

DPCDMPOIRJKEBU-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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